molecular formula C16H17NO2S B2782858 (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 1798406-86-6

(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide

Cat. No.: B2782858
CAS No.: 1798406-86-6
M. Wt: 287.38
InChI Key: NDUAIXZBLUUJIU-ZZXKWVIFSA-N
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Description

(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a thiophene ring

Scientific Research Applications

(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:

    Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Its unique structure may exhibit biological activity, making it a potential lead compound for drug discovery.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound could be numerous, given its complex structure and potential applications. It could be of interest in fields such as materials science, medicinal chemistry, or environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acrylamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of epoxides or sulfoxides

    Reduction: Conversion to primary or secondary amines

    Substitution: Formation of substituted cyclopropyl derivatives

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide: shares similarities with other conjugated organic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropyl group with both furan and thiophene rings, providing a distinct electronic structure and reactivity profile compared to other similar compounds.

Properties

IUPAC Name

(E)-N-cyclopropyl-3-(furan-3-yl)-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(6-3-13-8-10-19-12-13)17(14-4-5-14)9-7-15-2-1-11-20-15/h1-3,6,8,10-12,14H,4-5,7,9H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUAIXZBLUUJIU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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